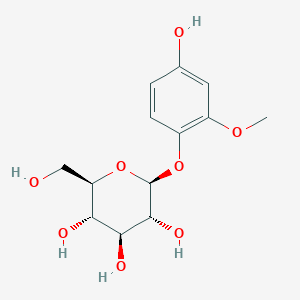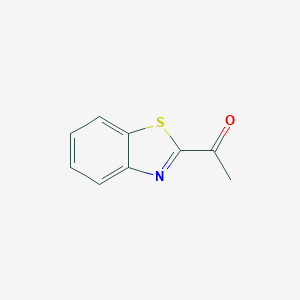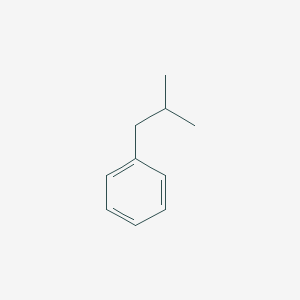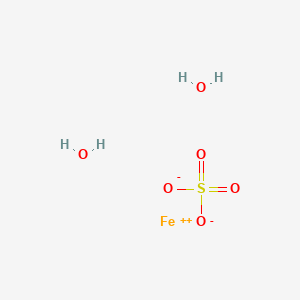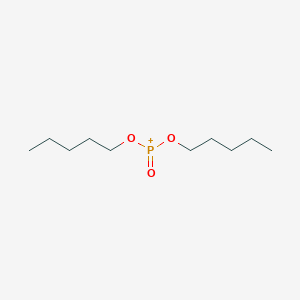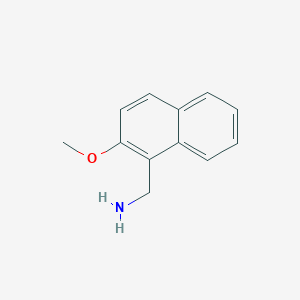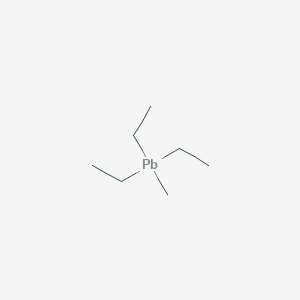
Triethylmethyllead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylmethyllead (TEML) is a highly toxic organometallic compound that was widely used as an anti-knock agent in gasoline during the 20th century. TEML is a colorless liquid with a sweet odor and is highly volatile. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries.
Mechanism Of Action
Triethylmethyllead is known to inhibit the function of the enzyme delta-aminolevulinic acid dehydratase (ALAD), which is involved in heme synthesis. The inhibition of ALAD leads to the accumulation of delta-aminolevulinic acid (ALA) in the body, which is toxic to the nervous system. Triethylmethyllead also disrupts the function of calcium channels in the brain, leading to neurotoxicity.
Biochemical And Physiological Effects
Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects. These include damage to the nervous system, reproductive system, and immune system. Triethylmethyllead exposure has also been linked to increased blood pressure, decreased kidney function, and increased risk of cancer.
Advantages And Limitations For Lab Experiments
Triethylmethyllead is a useful compound for toxicological studies due to its high toxicity and ability to mimic the effects of lead exposure. However, its high toxicity also poses a risk to researchers and requires strict safety protocols to be in place. Triethylmethyllead is also highly volatile, which can make it difficult to handle and store.
Future Directions
Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment. The development of new analytical techniques will help to better understand the extent of Triethylmethyllead contamination and its impact on human health and the environment. In addition, future studies should investigate the long-term effects of Triethylmethyllead exposure and the potential for Triethylmethyllead to cause epigenetic changes. Finally, research should focus on developing new treatments for Triethylmethyllead poisoning and identifying new biomarkers for Triethylmethyllead exposure.
Conclusion
Triethylmethyllead is a highly toxic organometallic compound that has been widely used as an anti-knock agent in gasoline. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries. Triethylmethyllead has been extensively studied in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects, including damage to the nervous system, reproductive system, and immune system. Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment, investigating the long-term effects of Triethylmethyllead exposure, and developing new treatments for Triethylmethyllead poisoning.
Synthesis Methods
Triethylmethyllead can be synthesized through the reaction of methylmagnesium iodide with triethyllead chloride. The reaction is carried out in anhydrous diethyl ether and requires strict control of temperature and pressure. The resulting product is purified through fractional distillation to obtain pure Triethylmethyllead.
Scientific Research Applications
Triethylmethyllead has been studied extensively in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead has also been used in studies investigating the effects of lead on the nervous system, reproductive system, and immune system. In addition, Triethylmethyllead has been used in studies investigating the transport and distribution of lead in the body.
properties
CAS RN |
1762-28-3 |
|---|---|
Product Name |
Triethylmethyllead |
Molecular Formula |
C7H18Pb |
Molecular Weight |
309 g/mol |
IUPAC Name |
triethyl(methyl)plumbane |
InChI |
InChI=1S/3C2H5.CH3.Pb/c3*1-2;;/h3*1H2,2H3;1H3; |
InChI Key |
KGFRUGHBHNUHOS-UHFFFAOYSA-N |
SMILES |
CC[Pb](C)(CC)CC |
Canonical SMILES |
CC[Pb](C)(CC)CC |
boiling_point |
70 °C at 15 mm Hg |
Color/Form |
Colorless liquid |
density |
1.71 g/cu cm at 20 °C |
Other CAS RN |
1762-28-3 |
Pictograms |
Acute Toxic; Health Hazard |
solubility |
In water, 1.9 mg/L at 25 °C (est) |
vapor_pressure |
1.3 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



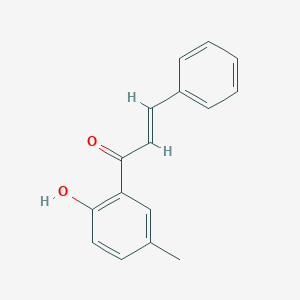
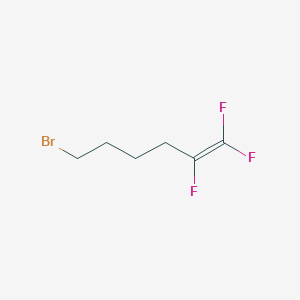
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
